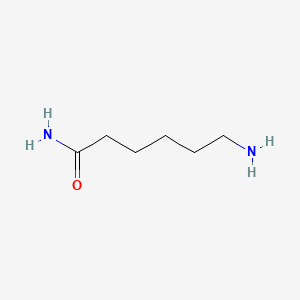

6-Aminohexanamide

Cat. No. B1206404

Key on ui cas rn:

373-04-6

M. Wt: 130.19 g/mol

InChI Key: ZLHYDRXTDZFRDZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04119665

Procedure details

25 parts of methyl 5-cyanovalerate in 40 parts of methanol are heated to 120° C in a vibratory autoclave together with 24 parts of liquid ammonia and maintained at said temperature for 6 hours. After cooling and venting the autoclave, addition is made of 2.25 parts of a nickel catalyst (77% by weight of nickel) as prepared in Example 1, suspended in 24 parts of methanol. Ammonia and methanol lost during venting are replenished. The pressure is raised to a total pressure of 100 bars by pumping in hydrogen at room temperature. After heating to 80° C, the total pressure is 150 bars. Hydrogenation is continued with replenishment of the hydrogen until no further hydrogen is absorbed. After cooling and venting the autoclave, the reaction mixture is filtered to isolate the catalyst and the filtrate is evaporated to dryness. There are thus obtained 22.4 parts of 6-aminocaproamide (97% of theory), m.p. 49° to 50° C. The IR spectrum of this product and that of authentic 6-aminocaproamide are identical.

Name

Name

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9]C)=O)#[N:2].CO.[NH3:13]>[Ni].[H][H]>[NH2:2][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([NH2:13])=[O:9]

|

Inputs

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CCCCC(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 6 hours

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the autoclave, addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as prepared in Example 1

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The pressure is raised to a total pressure of 100 bars

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is absorbed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction mixture is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to isolate the catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate is evaporated to dryness

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCCCCC(=O)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 97% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |